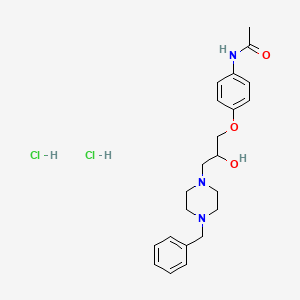
5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odor .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
One of the primary applications of thiadiazole derivatives, including compounds structurally similar to 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine, is in the inhibition of corrosion of metals. Quantum chemical and molecular dynamics simulation studies have been performed on several thiadiazole derivatives to predict their performance as corrosion inhibitors for iron. These studies utilize density functional theory (DFT) calculations and molecular dynamics simulations to investigate the binding energies on metal surfaces, suggesting that such compounds are effective in protecting metals against corrosion (Kaya et al., 2016).
Structural and Electronic Analysis
Research into the structure and electronic properties of thiadiazole derivatives has also been a focus. For example, the molecular structure, electronic properties, and potential applications of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole have been characterized through DFT calculations and various spectroscopic techniques. Such studies provide valuable insights into the design of new chemical entities for specific applications, highlighting the compound's potential in materials science and electronic device fabrication (Kerru et al., 2019).
Antimicrobial and Antiviral Applications
Thiadiazole derivatives have shown promising results in the field of medicine, particularly in antimicrobial and antiviral therapies. For instance, the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole and their evaluation as antimicrobial agents indicate the potential use of these compounds in combating various bacterial and fungal infections (Sah et al., 2014). Additionally, certain thiadiazole sulfonamides have demonstrated anti-tobacco mosaic virus activity, suggesting their use in protecting crops from viral diseases (Chen et al., 2010).
Material Science and Photoluminescence
In material science, thiadiazole derivatives have been explored for their potential in creating advanced materials with specific photoluminescent properties. Studies on star-shaped single-polymer systems with simultaneous RGB emission indicate that thiadiazole cores can be used to achieve saturated white electroluminescence and amplified spontaneous emission, paving the way for their use in optoelectronic devices (Liu et al., 2016).
Synthetic Methodologies and Chemical Reactions
Moreover, research into the synthesis of thiadiazole derivatives under various conditions, such as ultrasound-assisted synthesis, highlights the ongoing development of more efficient and environmentally friendly synthetic methods. These advancements not only improve the accessibility of thiadiazole compounds for research but also expand their potential applications across different scientific disciplines (Erdogan, 2018).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N3S/c9-4-2-1-3-5(10)6(4)7-12-13-8(11)14-7/h1-3H,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXTUPRTHLDAID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=NN=C(S2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}propanoate](/img/structure/B2717819.png)

![7-(4-Methylpyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B2717823.png)
![3,4,5-trimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2717827.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2717828.png)

![Methyl 2-aminospiro[3.5]nonane-2-carboxylate hcl](/img/structure/B2717833.png)
![5,6-Dimethyl-2-(propan-2-ylsulfanyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2717834.png)





